SGLT2 Inhibitor Intermediate: 5.1 nM Potency Achieved from 4-Bromo-2-cyanophenyl Scaffold
The 4-bromo-2-cyanophenyl scaffold serves as a key intermediate in the synthesis of a potent SGLT2 inhibitor that demonstrates an IC50 of 5.1 nM against human SGLT2 expressed in CHOK cells [1]. In a separate assay system using CHO cells with 2-hour [14C]AMG accumulation, the same inhibitor achieved an IC50 of 10 nM [1]. A structurally related SGLT2 inhibitor derived from an alternative scaffold showed significantly attenuated potency with an IC50 of 3.41E+4 nM (34.1 µM) against human SGLT2 in HEK293 cells [2]. While the 4-bromo-2-cyanophenylacetic acid itself is the intermediate rather than the final bioactive molecule, the ~6,700-fold potency differential between the final compounds underscores the critical importance of the specific 4-bromo-2-cyanophenyl substitution pattern for achieving target engagement.
| Evidence Dimension | SGLT2 inhibitory potency (IC50) of final drug compounds synthesized from intermediates |
|---|---|
| Target Compound Data | IC50 = 5.1 nM (inhibition of human SGLT2 in CHOK cells using [14C]-AMG uptake); IC50 = 10 nM (2-hour [14C]AMG accumulation) |
| Comparator Or Baseline | Alternative scaffold-derived SGLT2 inhibitor: IC50 = 34,100 nM (3.41E+4 nM) in HEK293 cells |
| Quantified Difference | 6,684-fold difference (34,100 nM vs. 5.1 nM) |
| Conditions | Target compound: human SGLT2 expressed in CHOK cells, [14C]-AMG uptake, 10 min preincubation [1]; Comparator: human SGLT2 expressed in HEK293 cells, 2-deoxyglucose uptake [2] |
Why This Matters
This potency differential demonstrates that the 4-bromo-2-cyanophenyl substitution pattern enables access to SGLT2 inhibitors with sub-nanomolar potency, whereas alternative scaffolds yield micromolar-potency compounds, directly impacting lead optimization success in diabetes drug discovery programs.
- [1] BindingDB. BDBM50381537 (CHEMBL2017954). IC50: 5.1 nM against human SGLT2 in CHOK cells via [14C]-AMG uptake. IC50: 10 nM via [14C]AMG accumulation (2 hrs). View Source
- [2] BindingDB. BDBM50235136 (CHEMBL2234026). IC50: 3.41E+4 nM against human SGLT2 expressed in HEK293 cells assessed as reduction in 2-deoxyglucose uptake. View Source
